4-Chloro-N-(3-chloro-2-methylphenyl)butyramide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13Cl2NO |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
4-chloro-N-(3-chloro-2-methylphenyl)butanamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-8-9(13)4-2-5-10(8)14-11(15)6-3-7-12/h2,4-5H,3,6-7H2,1H3,(H,14,15) |
InChI Key |
YTFOKDALOHUPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-chloro-2-methylphenyl)butyramide typically involves the reaction of 3-chloro-2-methylaniline with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-chloro-2-methylphenyl)butyramide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Scientific Research Applications
Analytical Chemistry Applications
1. High-Performance Liquid Chromatography (HPLC)
4-Chloro-N-(3-chloro-2-methylphenyl)butyramide can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .
| Application | Methodology | Notes |
|---|---|---|
| HPLC Analysis | Reverse Phase HPLC | Scalable and suitable for pharmacokinetics |
| Mass Spectrometry | Compatible with formic acid substitution | Enhances detection sensitivity |
Pharmacological Applications
2. Drug Development Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like telmisartan. Its role in drug synthesis is critical due to its ability to undergo various chemical transformations while maintaining structural integrity .
Case Study: Synthesis of Telmisartan
In a patent detailing the synthesis of telmisartan, this compound is utilized as a precursor in a multi-step process involving cyanation and hydrolysis reactions. This demonstrates its significance in developing effective therapeutic agents .
Material Science Applications
3. Cell Biology and Culture
The compound has been explored for applications in cell culture and modification, where it may influence cellular responses due to its structural properties. Its potential effects on cell signaling pathways are under investigation, contributing to the understanding of cellular mechanisms .
| Field | Application | Potential Impact |
|---|---|---|
| Cell Biology | Cell culture and modification | Understanding cellular mechanisms |
| Pharmacology | Intermediate for drug synthesis | Development of antihypertensive medications |
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-chloro-2-methylphenyl)butyramide involves its interaction with specific molecular targets. The chlorine atoms and the amide group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-N-(3-methylphenyl)butyramide
- Structure: Differs by lacking the 2-methyl and 3-chloro substituents on the phenyl ring. Molecular formula: C₁₁H₁₃Cl₂NO (target) vs. C₁₁H₁₄ClNO (this compound) .
- The absence of a second chloro substituent may reduce melting point compared to the target compound.
- Synthesis : Prepared via condensation of 4-chlorobutyryl chloride with 3-methylaniline, similar to methods in for sulfonamide derivatives .
- Applications : Used as a chemical intermediate; its chloro and methyl groups may confer bioactivity in drug discovery .
4-Chloro-N-(3-fluorophenyl)butyramide and 4-Chloro-N-(4-fluorophenyl)butyramide
- Structure: Fluoro substituents replace chloro groups on the phenyl ring.
- Physical Properties : Catalog entries list these as solids (97% purity), but melting points and solubility data are unavailable. The fluoro substituents may enhance metabolic stability in biological applications compared to chloro analogs .
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a)
- Structure : Contains a sulfamoylphenyl group and a tetrahydrofuran moiety, unlike the target compound’s simple aryl substituent.
- Physical Properties : Melting point 180–182°C; synthesized in 51% yield via butyryl chloride and amine coupling .
- Spectroscopy : Key NMR signals include δ 10.28 (amide NH) and δ 174.5 (carbonyl C=O), consistent with butyramide motifs. The sulfonamide group introduces additional deshielding effects .
4-Hydroxy-N,N-dimethyl butyramide
- Structure : Features a hydroxy group instead of chloro on the butyramide chain and a dimethylamide group.
- Applications : Used as a raw material in pharmaceutical synthesis (e.g., Lipenan). The hydroxy group increases polarity, contrasting with the lipophilic chloro substituents in the target compound .
Comparative Analysis Table
Key Findings
- Synthetic Yields : Amide couplings (e.g., using butyryl chloride) typically yield 45–55%, suggesting efficient routes for the target compound .
- Spectroscopic Trends : Amide protons (δ ~10 ppm in DMSO) and carbonyl carbons (δ ~170 ppm) are consistent across butyramides, with shifts influenced by substituents .
Biological Activity
4-Chloro-N-(3-chloro-2-methylphenyl)butyramide is a synthetic organic compound characterized by its unique structural features, including a butyramide backbone with chloro and methyl substituents on the aromatic ring. Its molecular formula is with a molecular weight of approximately 256.15 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly antimicrobial properties and interactions within biological systems.
The compound is a white solid with a melting point ranging from 150 to 152 °C. The presence of halogen substituents, particularly chlorines, enhances its lipophilicity, which is often associated with improved biological interactions.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃Cl₂N |
| Molecular Weight | 256.15 g/mol |
| Melting Point | 150 - 152 °C |
| CAS Number | 500346-91-8 |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)CCCCl |
Biological Activity
Preliminary studies indicate that this compound exhibits antimicrobial activity . The dual chlorination pattern and specific substitution on the aromatic ring may confer distinct biological activities compared to related compounds.
Antimicrobial Properties
Research has highlighted the potential of this compound in combating various microbial strains. Its effectiveness can be attributed to the ability of halogenated compounds to disrupt microbial cell membranes or interfere with essential metabolic processes.
While detailed mechanisms are still under investigation, it is hypothesized that the compound may exert its effects through:
- Membrane Disruption : Halogenated compounds often integrate into lipid membranes, increasing permeability and leading to cell lysis.
- Enzyme Inhibition : The structural features may allow it to act as an inhibitor for specific enzymes critical for microbial survival.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
- Study on Antimicrobial Efficacy :
- Pharmacological Profile Assessment :
Q & A
Basic Research Questions
Q. What are the key synthetic steps and characterization methods for 4-Chloro-N-(3-chloro-2-methylphenyl)butyramide?
- Synthesis : The compound can be synthesized via nucleophilic substitution and condensation reactions. A typical route involves reacting 4-chlorobutyryl chloride with 3-chloro-2-methylaniline in anhydrous pyridine or dichloromethane. The reaction is monitored via TLC, and the product is purified using flash chromatography (e.g., silica gel with methylene chloride/ethyl acetate gradients) .
- Characterization : Confirm structure using NMR (e.g., δ 8.21 ppm for NH proton), NMR (e.g., δ 170.9 ppm for carbonyl), and IR (e.g., 1651 cm for C=O stretch). Mass spectrometry (ESI) provides molecular ion confirmation (e.g., [M+H] at m/z 268.1) .
Q. How is purity assessed post-synthesis?
- Purity is validated via HPLC (reverse-phase C18 column) and melting point analysis. Flash chromatography with silica gel and recrystallization (e.g., ethanol or ethyl acetate) are standard purification methods. Consistent NMR integration ratios and absence of extraneous peaks confirm purity .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : and NMR identify proton environments and carbon backbone. For example, aromatic protons appear at δ 7.37–6.86 ppm, while the butyramide chain protons resonate at δ 3.61–1.34 ppm .
- IR : Key bands include NH stretch (~3345 cm) and carbonyl stretch (1651–1685 cm) .
- X-ray crystallography : Resolve crystal structure using SHELXL (for refinement) and ORTEP-3 (for visualization) .
Advanced Research Questions
Q. How do solvation effects influence spectroscopic properties and reactivity?
- Solvent polarity impacts NMR chemical shifts and IR stretching frequencies. For example, polar solvents like DMSO-d may cause NH proton downfield shifts due to hydrogen bonding. Solvation-free energy calculations (e.g., COSMO-RS) predict solubility and stability in different solvents .
- Reactivity in nucleophilic substitution (e.g., chloro group replacement) varies with solvent dielectric constant. Polar aprotic solvents (e.g., DMF) enhance reaction rates .
Q. What strategies resolve contradictions in synthetic yields for structurally similar derivatives?
- Yield discrepancies (e.g., 88% vs. 19% for similar butyramides) arise from substituent steric/electronic effects and reaction conditions. Optimize by:
- Adjusting stoichiometry of 4-chlorobutyryl chloride and amine.
- Using coupling agents (e.g., EDCI/HOBt) to activate carbonyl groups.
- Modifying temperature (e.g., 0°C for exothermic reactions) .
Q. How does hydrogen bonding govern crystal packing and stability?
- Graph set analysis (e.g., Etter’s rules) identifies NH···O and CH···Cl interactions. In 4-chloro-N-(3-chlorophenyl)benzamide, N–H···O hydrogen bonds form infinite chains (C(4) motif), while Cl···Cl contacts contribute to layer stacking .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl···H contacts account for ~15% of crystal packing) .
Q. What computational methods predict bioactivity and structure-activity relationships (SAR)?
- Molecular docking : Target bacterial enzymes (e.g., acps-pptase) to assess binding affinity. The trifluoromethyl group in analogs enhances hydrophobic interactions .
- QSAR models : Use descriptors like logP and topological polar surface area (TPSA) to correlate substituent effects with antiproliferative activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
